molecular formula C57H104O6 B8008067 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate CAS No. 41755-78-6

2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate

Cat. No.: B8008067
CAS No.: 41755-78-6
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-IUPFWZBJSA-N
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Description

These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is commonly found in various natural oils and fats and is known for its role in biological systems and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate typically involves the esterification of glycerol with octadec-9-enoic acid (oleic acid). The reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction proceeds as follows:

Glycerol+3Octadec-9-enoic acid2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate+3Water\text{Glycerol} + 3 \text{Octadec-9-enoic acid} \rightarrow \text{this compound} + 3 \text{Water} Glycerol+3Octadec-9-enoic acid→2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate+3Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the esterification process is optimized for yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.

    Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and octadec-9-enoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.

Major Products

Scientific Research Applications

2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Explored for its potential in drug delivery systems and as a carrier for hydrophobic drugs.

    Industry: Utilized in the production of biodiesel, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which catalyze the hydrolysis of ester bonds, releasing fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and biosynthesis of other lipids .

Comparison with Similar Compounds

Similar Compounds

    Glycerol tristearate: A triacylglycerol with three stearic acid chains.

    Glycerol tripalmitate: A triacylglycerol with three palmitic acid chains.

    Glycerol trilinoleate: A triacylglycerol with three linoleic acid chains.

Uniqueness

2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate is unique due to its unsaturated fatty acid chains, which confer distinct physical and chemical properties. The presence of double bonds in the fatty acid chains results in lower melting points and increased fluidity compared to saturated triacylglycerols. This makes it particularly useful in applications requiring liquid or semi-solid states at room temperature .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
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InChI Key

PHYFQTYBJUILEZ-IUPFWZBJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
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Molecular Formula

C57H104O6
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DSSTOX Substance ID

DTXSID3026988
Record name Glyceryl trioleate
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Molecular Weight

885.4 g/mol
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Physical Description

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester
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Boiling Point

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/
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Solubility

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.
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Density

0.915 at 15 °C/4 °C
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Vapor Pressure

VP: 18 mm Hg at 237 °C
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Impurities

Impurities: stearin, linolein.
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Color/Form

Colorless to yellowish, oily liquid, POLYMORPHIC

CAS No.

122-32-7
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Melting Point

-4 °C, -32 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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